molecular formula C9H14N2O2 B13473596 2-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid

2-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid

Cat. No.: B13473596
M. Wt: 182.22 g/mol
InChI Key: OYSQVQYJZSRULE-UHFFFAOYSA-N
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Description

2-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid is an organic compound that features a pyrazole ring substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid typically involves the reaction of 1,4-dimethyl-1H-pyrazole with appropriate reagents to introduce the propanoic acid moiety. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

2-(1,4-dimethylpyrazol-3-yl)-2-methylpropanoic acid

InChI

InChI=1S/C9H14N2O2/c1-6-5-11(4)10-7(6)9(2,3)8(12)13/h5H,1-4H3,(H,12,13)

InChI Key

OYSQVQYJZSRULE-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1C(C)(C)C(=O)O)C

Origin of Product

United States

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